1-Hydroxy-5-methyl-hex-4-en-3-one
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Overview
Description
1-Hydroxy-5-methyl-hex-4-en-3-one is an organic compound with the molecular formula C7H12O2. It is characterized by a hydroxyl group and a methyl group attached to a hexene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methyl-hex-4-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration and subsequent hydroxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5-methyl-hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed:
Oxidation: Formation of 1-methyl-hex-4-en-3-one or 1-methyl-hex-4-en-3-oic acid.
Reduction: Formation of 1-hydroxy-5-methyl-hexane.
Substitution: Formation of 1-chloro-5-methyl-hex-4-en-3-one or 1-bromo-5-methyl-hex-4-en-3-one.
Scientific Research Applications
1-Hydroxy-5-methyl-hex-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-Hydroxy-5-methyl-hex-4-en-3-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s double bond and methyl group also contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 3-Hexen-2-one, 4-hydroxy-5-methyl-
- 1-Hydroxy-5-methyl-hexane
- 1-Methyl-hex-4-en-3-one
Comparison: 1-Hydroxy-5-methyl-hex-4-en-3-one is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, its specific molecular configuration imparts distinct physical and chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-hydroxy-5-methylhex-4-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h5,8H,3-4H2,1-2H3 |
InChI Key |
GUBJVXQICOXEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCO)C |
Origin of Product |
United States |
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